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Ferric ammonium citrate,brown

Iron fortification Nutritional supplements Pharmaceutical excipients

Specify brown ferric ammonium citrate (CAS 1385-57-5/1185-57-5) to ensure 16.5–22.5% iron content—14–27% higher than the green form—reducing excipient mass in flour, cereal, and dairy fortification. Its superior photochemical stability prevents light-induced degradation during distribution, making it the optimal choice for shelf-stable nutritional products. FCC-grade material meets Food Chemical Codex requirements for acidity regulation and anti-caking (up to 25 mg/kg in salt). Insist on brown form for ambient-light stability and regulatory-compliant iron delivery.

Molecular Formula Fe(NH4)2H(C6H5O7)2
Molecular Weight 0
CAS No. 1385-57-5
Cat. No. B1171540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric ammonium citrate,brown
CAS1385-57-5
Molecular FormulaFe(NH4)2H(C6H5O7)2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1000 g / 5000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Ammonium Citrate Brown CAS 1385-57-5: Technical Specifications and Chemical Identity


Ferric ammonium citrate, brown (CAS 1385-57-5, also designated as CAS 1185-57-5), is a complex coordination compound of iron(III), ammonium, and citrate with a variable stoichiometry typically represented as Fe(NH4)2H(C6H5O7)2 [1]. The brown hydrated form exists as garnet-red transparent scales, granules, or brownish-yellow powder and contains approximately 9% NH3, 16.5-18.5% Fe, and ~65% hydrated citric acid [2]. It is highly soluble in water, insoluble in alcohol, deliquescent in air, and undergoes photochemical reduction to ferrous salts upon light exposure [2].

Why Generic Substitution of Ferric Ammonium Citrate Brown CAS 1385-57-5 Fails: Iron Content and Stability Differentiation


Ferric ammonium citrate exists in two distinct hydrated forms, brown and green, which differ fundamentally in iron content, ammonia proportion, and photochemical stability [1]. The brown form contains 16.5-22.5% iron, whereas the green form contains only 14.5-16.0% iron [2]. This 14-27% higher iron mass fraction directly affects dosing requirements in nutritional fortification and pharmaceutical applications. Furthermore, the green form exhibits greater susceptibility to photochemical reduction than the brown form [3], rendering brown the preferred choice for applications requiring shelf stability under ambient light conditions. Substituting one form for the other without adjusting formulation and storage protocols leads to inconsistent iron delivery, potential under-dosing, and accelerated product degradation.

Ferric Ammonium Citrate Brown CAS 1385-57-5: Head-to-Head Comparative Evidence for Scientific Selection


Ferric Ammonium Citrate Brown vs Green: Iron Content Specification for Formulation Precision

The brown hydrated form of ferric ammonium citrate contains a significantly higher iron mass fraction than the green form, enabling lower excipient loading to achieve equivalent iron delivery. According to compendial specifications, brown ferric ammonium citrate contains 16.5-22.5% Fe (with typical values ~16.5-18.5% Fe), whereas the green form contains 14.5-16.0% Fe [1]. This represents a 14-27% higher iron content in the brown form [2].

Iron fortification Nutritional supplements Pharmaceutical excipients

Ferric Ammonium Citrate Brown: Superior Photochemical Stability Relative to Green Form

Both brown and green forms of ferric ammonium citrate are photochemically sensitive and undergo reduction to ferrous salts upon light exposure; however, the green form is more readily reduced by light than the brown form [1]. Electron spin resonance (ESR) characterization has confirmed distinct structural differences between the two forms that correlate with their differential photochemical behavior [2].

Photochemical stability Shelf life Product formulation

Ferric Ammonium Citrate Brown: Bioavailability Benchmarking Against Ferrous Sulfate in Human Studies

In a randomized crossover human absorption study using intrinsically isotopically labeled compounds (57Fe and 58Fe) added to Thai fish sauce, fractional iron absorption from ferric ammonium citrate was 6.0% (geometric mean; -1s.d. 2.5%, +1s.d. 14.3%), compared to 11.7% (4.4%; 30.7%) from ferrous sulfate [1]. Iron absorption was 50-100% higher from ferrous sulfate fortified fish sauce than from ferric ammonium citrate fortified fish sauce (P < 0.001) [2]. In a separate study with 8-24-month-old Thai children consuming fortified quick-cooking rice, ferric ammonium citrate achieved 83% relative bioavailability compared to ferrous sulfate reference (P = 0.02) [3].

Iron bioavailability Food fortification Human absorption studies

Ferric Ammonium Citrate Brown vs Green: Ammonia Content Differential and pH Buffering Implications

The brown and green forms of ferric ammonium citrate differ in their ammonia content, which influences their acid-base buffering properties in aqueous solution. The brown hydrated form contains approximately 9% NH3, while the green hydrated form contains approximately 7.5% NH3 [1]. A 5% aqueous solution of ferric ammonium citrate exhibits a pH range of approximately 5.0-8.0 [2].

Acidity regulation pH buffering Food additive functionality

Ferric Ammonium Citrate Brown: Organoleptic Compatibility in Drinking Water Fortification

In experimental studies evaluating iron salts as vehicles for nutrient delivery via drinking water, ferric ammonium citrate was found to minimally alter the color and turbidity of water solutions and was considered the most suitable form of iron for addition to chlorinated drinking water [1]. Ferric ammonium citrate, ferrous sulfate, and ferrous gluconate were all found effective in preventing rat anemia when added to drinking water [1].

Water fortification Sensory evaluation Public health nutrition

Ferric Ammonium Citrate Brown: Ferric vs Ferrous Iron Bioavailability in Therapeutic Dosing

A comprehensive review of hemoglobin regeneration tests, postabsorption serum iron concentration studies, and 59Fe whole-body retention measurements established that ferrous iron is absorbed 4-10 times better than ferric iron from therapeutic oral doses of 50-250 mg iron [1]. Specifically, ferrous sulfate iron is 3-4 times more bioavailable than iron from ferric ammonium citrate [2]. To achieve equivalent therapeutic effect, 400-1000 mg of ferric iron per day is required compared to 100 mg of ferrous sulfate iron per day [1].

Iron therapy Bioavailability Hemoglobin regeneration

Ferric Ammonium Citrate Brown CAS 1385-57-5: Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Iron-Density Nutritional Fortification of Solid Foods

For iron fortification of wheat flour, biscuits, cereals, and baked goods where higher iron loading per unit mass is required, brown ferric ammonium citrate is the optimal specification. Its iron content of 16.5-22.5% enables more efficient iron delivery compared to the green form's 14.5-16.0% [1], reducing the required excipient mass. However, the characteristic brown color limits its use to products where coloration is acceptable or desirable; it is not recommended for colorless or white food matrices [2]. Regulatory guidelines permit use in cereals and cereal products at 160-330 mg/kg, beverages at 70-140 mg/kg, and dairy products/infant foods at 400-800 mg/kg [3].

Pharmaceutical Iron Supplementation for Iron Deficiency Anemia

Brown ferric ammonium citrate is specifically indicated for oral iron supplementation in the treatment of iron deficiency anemia due to its higher iron content and better stability profile compared to the green form [1]. The compound functions as a hematinic agent [2]. However, clinical dosing must account for the established 3-4× lower bioavailability of ferric ammonium citrate relative to ferrous sulfate [3], with therapeutic protocols requiring 400-1000 mg of ferric iron daily to achieve hemoglobin regeneration rates equivalent to 100 mg of ferrous sulfate iron [4].

Water Fortification and Liquid Nutritional Products

Brown ferric ammonium citrate is the preferred iron source for fortification of drinking water and liquid nutritional products where minimal organoleptic impact is essential. Experimental studies demonstrate that it produces negligible changes in water color and turbidity and was identified as the most suitable iron form for addition to chlorinated drinking water [1]. This application leverages the compound's high aqueous solubility and sensory neutrality, though the higher photostability of the brown form relative to the green form [2] provides additional advantage for products exposed to light during distribution and storage.

Food Additive as Acidity Regulator and Anti-Caking Agent

As a food additive designated INS 381, brown ferric ammonium citrate functions as an acidity regulator and anti-caking agent in processed foods and table salt [1]. The brown form's higher ammonia content (~9% vs ~7.5% in green form) provides enhanced pH buffering capacity [2], making it suitable for applications requiring precise acidity control. As an anti-caking agent in salt, the recommended usage level is up to 25 mg/kg [3]. The compound meets Food Chemical Codex (FCC) specifications for use in food, beverage, and nutritional supplement applications [4].

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